Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate
Description
Properties
IUPAC Name |
methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO2/c1-11-4(10)5(9)2-6(7,8)3-5/h2-3,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENFAHFMIONFQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C1)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate typically involves the reaction of cyclobutane derivatives with fluorinating agents and subsequent amination. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. These methods may include continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The amino and fluorine groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted cyclobutane derivatives .
Scientific Research Applications
Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Comparison with Similar Compounds
Methyl 3,3-difluorocyclobutane-1-carboxylate
- Structural Difference: Lacks the 1-amino group.
- Molecular Formula : C₆H₇F₂O₂; Molecular Weight : 148.12 g/mol .
- Properties: Boiling point: 40–41°C; density: ~1.25 g/cm³. Lower polarity due to the absence of the amino group, leading to increased volatility.
- Applications : Used as a fluorinated building block in organic synthesis.
1-Amino-3,3-difluorocyclobutane-1-carboxamide (CAS: 2092577-73-4)
- Structural Difference : Carboxamide (-CONH₂) replaces the methyl ester (-COOCH₃).
- Molecular Formula : C₅H₇F₂N₂O; Molecular Weight : 150.12 g/mol .
- Properties: Enhanced hydrogen-bonding capacity due to the amide group, improving aqueous solubility. Potential for increased metabolic stability compared to ester derivatives.
Methyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate hydrochloride
- Structural Difference : Dimethyl substituents replace difluoro groups.
- Molecular Formula: C₈H₁₆ClNO₂; Molecular Weight: 193.67 g/mol .
- Properties :
- Reduced electronegativity and ring strain due to methyl groups.
- Hydrochloride salt form enhances water solubility.
Methyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate hydrochloride
- Structural Difference: Aminomethyl (-CH₂NH₂) substituent added.
- Molecular Formula: C₇H₁₂ClF₂NO₂; Molecular Weight: 215.6 g/mol .
- Higher molecular weight and altered pharmacokinetic properties.
Isopropyl 1-(Boc-amino)-3,3-difluorocyclobutanecarboxylate
- Structural Difference: Boc-protected amino group and isopropyl ester.
- Molecular Formula : C₁₄H₂₂F₂N₂O₄; Molecular Weight : 320.34 g/mol .
- Properties :
- Boc group enhances stability during synthetic processes.
- Increased lipophilicity compared to methyl ester derivatives.
Physicochemical and Functional Comparison
Key Research Findings
- Fluorine Impact : Difluoro substituents in the target compound enhance metabolic stability and electronegativity compared to dimethyl analogs .
- Amino Group Reactivity: The unprotected amino group in this compound necessitates low-temperature storage to prevent degradation, unlike Boc-protected derivatives .
- Solubility Trends : Hydrochloride salts (e.g., ) exhibit superior aqueous solubility, while methyl esters require organic solvents like DMSO .
Biological Activity
Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate is a fluorinated compound that has garnered interest in medicinal chemistry and biological research due to its unique structural characteristics and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclobutane ring with two fluorine atoms attached to the carbon backbone and an amino group. This configuration is significant as the presence of fluorine often enhances the biological properties of compounds, potentially improving their efficacy and selectivity in drug development.
The precise mechanism of action for this compound remains largely unexplored. However, it is believed that the compound interacts with biological targets through its amino and carboxylic acid functionalities. These interactions may influence various biochemical pathways, although specific targets have yet to be identified in the literature.
Pharmacokinetics
Preliminary studies suggest that this compound exhibits favorable pharmacokinetic properties:
- Solubility : The compound shows good solubility in aqueous environments, which is crucial for bioavailability.
- Stability : It maintains stability under physiological conditions, indicating potential for therapeutic use.
Biological Activity
Research indicates that this compound may possess various biological activities:
- Anticancer Potential : Similar compounds have been studied for their roles in cancer therapy. For instance, a related compound, anti-1-amino-3-F-18 fluorocyclobutane-1-carboxylic acid (FACBC), has been used as a radiotracer in prostate cancer imaging . This suggests that this compound may have analogous applications.
Case Study: Prostate Cancer Imaging
A notable case study involved the use of FACBC in a patient undergoing radiation treatment for prostate cancer. The study demonstrated that integrating FACBC scans improved treatment planning by accurately defining tumor volumes, which could be extrapolated to suggest similar applications for this compound in imaging or therapeutic contexts .
Comparative Analysis
The biological activity of this compound can be compared to other similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| This compound | Contains amino and carboxylic acid groups | Potential for enhanced bioactivity due to fluorination |
| Anti-1-amino-3-F-18 fluorocyclobutane-1-carboxylic acid | Radiotracer for PET imaging | Proven utility in cancer imaging |
| 1-Aminocyclobutane-1-carboxylic acid | Lacks fluorine atoms | Different chemical properties affecting biological activity |
Research Applications
This compound is being investigated for its potential applications in:
- Drug Development : As a building block for synthesizing more complex pharmaceutical agents.
- Biological Studies : To explore interactions with biomolecules and pathways relevant to disease processes.
Q & A
Q. What are the standard synthetic routes for Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves cyclobutane ring formation followed by fluorination and carboxylation. A common approach starts with 3,3-difluorocyclobutanone, which undergoes reductive amination using sodium cyanoborohydride (NaBH3CN) and methylamine to introduce the amino group. Subsequent esterification with methanol under acidic conditions yields the target compound. Optimization strategies include:
- Temperature control : Maintaining 0–5°C during fluorination to minimize side reactions .
- Catalyst selection : Use of palladium catalysts for efficient cyclization .
- Protection/deprotection : Employing tert-butoxycarbonyl (Boc) groups to protect the amine during intermediate steps, as seen in analogous syntheses .
Q. What spectroscopic techniques are recommended for characterizing this compound, and what are the expected spectral signatures?
Methodological Answer: Key techniques include:
- ¹H/¹³C NMR :
- ¹H NMR : Peaks at δ 3.7–3.8 ppm (methoxy group), δ 4.2–4.5 ppm (cyclobutane protons), and δ 1.5–2.0 ppm (amino protons, broad) .
- ¹³C NMR : Signals at ~170 ppm (carboxylate carbonyl), 100–110 ppm (CF2), and 50–55 ppm (cyclobutane carbons) .
- High-Resolution Mass Spectrometry (HRMS) : Expected molecular ion [M+H]⁺ at m/z 180.07 (C₇H₁₀F₂NO₂⁺) .
- IR Spectroscopy : Stretching bands at ~3300 cm⁻¹ (N-H), 1720 cm⁻¹ (C=O), and 1150 cm⁻¹ (C-F) .
Q. How should this compound be stored to maintain stability, and what are the critical degradation factors?
Methodological Answer:
- Storage : Seal in airtight containers under inert gas (N₂/Ar) and store at 2–8°C to prevent hydrolysis of the ester group .
- Degradation factors :
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map electronic surfaces to identify reactive sites:
- Electrostatic potential maps : Highlight the nucleophilic amino group and electrophilic carbonyl carbon.
- Transition state analysis : Predicts activation barriers for reactions like amide bond formation or ring-opening .
- Solvent effects : Use polarizable continuum models (PCM) to simulate solvent interactions, critical for optimizing reaction yields .
Q. What strategies address low yields in the cyclization steps during synthesis?
Methodological Answer:
- Catalyst screening : Test Pd(OAc)₂ or Ru-based catalysts for enhanced ring-closing efficiency .
- Substrate preorganization : Introduce steric hindrance (e.g., tert-butyl groups) to favor cyclization over polymerization .
- Reaction monitoring : Use in-situ FTIR or LC-MS to detect intermediates and adjust conditions dynamically .
Q. How is this compound utilized in PROTAC development, and what are the design considerations?
Methodological Answer: The cyclobutane scaffold serves as a rigid linker in Proteolysis-Targeting Chimeras (PROTACs) to connect E3 ligase ligands and target proteins. Key considerations include:
- Linker length : The 3,3-difluorocyclobutane group provides ~4.5 Å spacing, optimizing ternary complex formation .
- Solubility : Introduce polar substituents (e.g., hydroxyl groups) without compromising metabolic stability .
- In vivo stability : Fluorination reduces susceptibility to oxidative metabolism in hepatic microsomes .
Q. How to resolve contradictions in spectral data during characterization?
Methodological Answer:
- Cross-validation : Compare NMR data with DFT-simulated spectra (e.g., using Gaussian 16) to confirm peak assignments .
- Isotopic labeling : Synthesize ¹³C-labeled analogs to trace ambiguous carbonyl or cyclobutane signals .
- Dynamic NMR : Resolve diastereotopic proton splitting by analyzing temperature-dependent spectra .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
